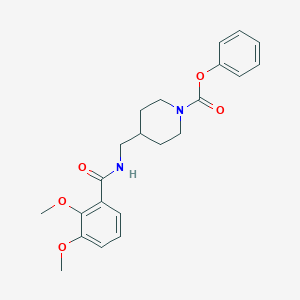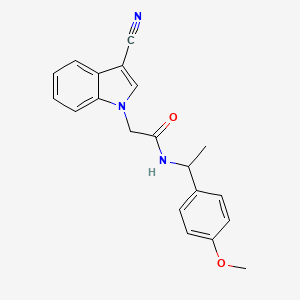
2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide, also known as CMI-977, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes in Environmental Science
Acetamide derivatives, including compounds structurally related to the specified molecule, can be subject to advanced oxidation processes (AOPs). These processes are crucial for degrading recalcitrant compounds in the environment, especially in water treatment technologies. Research by Qutob et al. (2022) on the degradation of acetaminophen, a compound with an acetamide moiety, by AOPs highlights the relevance of understanding the kinetics, mechanisms, and by-products of such reactions, which could apply to similar compounds for environmental protection and remediation efforts (Qutob et al., 2022).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, the synthesis and pharmacological evaluation of acetamide derivatives, including indole and quinoline as core structures, are of significant interest. Al-Ostoot et al. (2021) discussed the chemical diversity and pharmacological potentials of phenoxy acetamide derivatives, indicating the vast opportunities for designing new therapeutic agents that may include compounds similar to the one mentioned. Such research underscores the importance of acetamide derivatives in developing novel drugs with improved safety and efficacy profiles (Al-Ostoot et al., 2021).
Environmental Toxicology and Biodegradation
Understanding the environmental fate and biodegradation pathways of acetamide derivatives is crucial for assessing their environmental impact. Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, which, like acetamide derivatives, represents a class of compounds requiring detailed environmental monitoring and assessment. This research highlights the importance of identifying microorganisms capable of degrading such compounds and understanding the mechanisms involved, which could inform the environmental management of acetamide derivatives (Thornton et al., 2020).
Propiedades
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14(15-7-9-17(25-2)10-8-15)22-20(24)13-23-12-16(11-21)18-5-3-4-6-19(18)23/h3-10,12,14H,13H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOAYWGAIHQNNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-1H-indol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

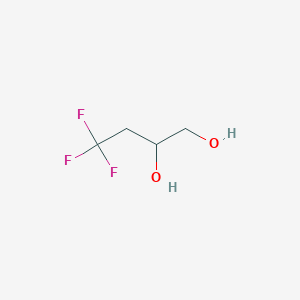
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2399779.png)
![2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride](/img/structure/B2399780.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399784.png)

![2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2399787.png)
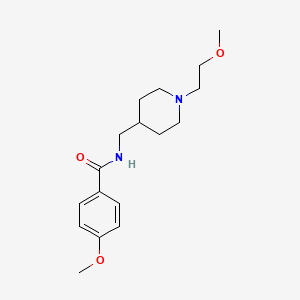
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399792.png)
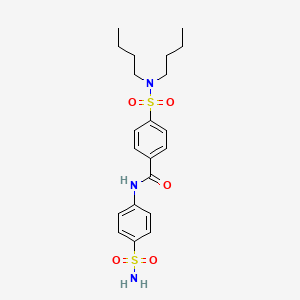
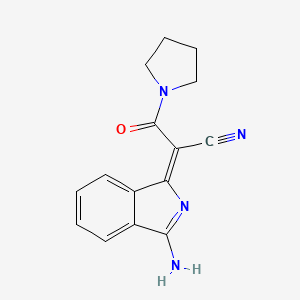

![7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2399798.png)
